molecular formula C17H21BN2O3 B12976750 3-Methoxy-6-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine CAS No. 1015480-95-1

3-Methoxy-6-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine

Cat. No.: B12976750
CAS No.: 1015480-95-1
M. Wt: 312.2 g/mol
InChI Key: MJBVWHFCKRZCHA-UHFFFAOYSA-N
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Description

3-Methoxy-6-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine is a chemical compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boronic ester group makes this compound a valuable intermediate in various chemical reactions, including Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction.

    Boronic Ester Formation: The final step involves the formation of the boronic ester group using a boronic acid derivative and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the boronic ester group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyridazines depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-6-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential in drug discovery, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Methoxy-6-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biological molecules, making it a valuable tool in enzyme inhibition and molecular recognition studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

3-Methoxy-6-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with other molecules. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.

Properties

CAS No.

1015480-95-1

Molecular Formula

C17H21BN2O3

Molecular Weight

312.2 g/mol

IUPAC Name

3-methoxy-6-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine

InChI

InChI=1S/C17H21BN2O3/c1-16(2)17(3,4)23-18(22-16)13-11-14(19-20-15(13)21-5)12-9-7-6-8-10-12/h6-11H,1-5H3

InChI Key

MJBVWHFCKRZCHA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN=C2OC)C3=CC=CC=C3

Origin of Product

United States

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